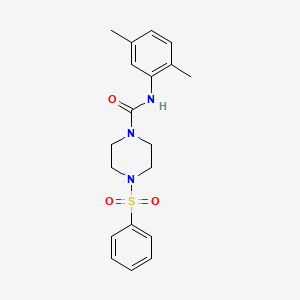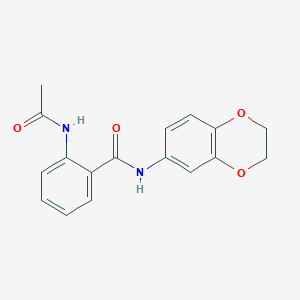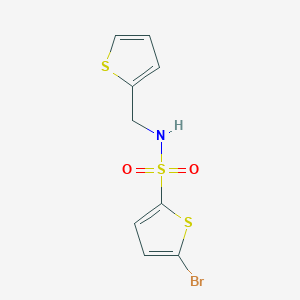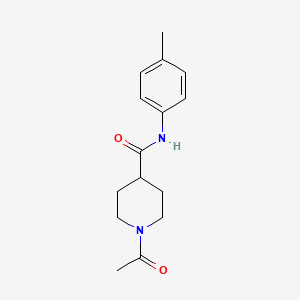
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline, also known as DTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline exerts its pharmacological effects by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline also inhibits the activity of COX-2, which is an enzyme responsible for the production of inflammatory cytokines. In addition, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been reported to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, neurotransmission, and apoptosis.
Biochemical and Physiological Effects:
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been reported to reduce the production of reactive oxygen species and pro-inflammatory cytokines in cells exposed to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has several advantages for lab experiments. It can be easily synthesized using a multi-step synthetic route and purified using various purification techniques. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has also been shown to exhibit potent pharmacological effects at low concentrations, which makes it a suitable candidate for in vitro and in vivo studies. However, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has certain limitations for lab experiments. It has low solubility in water, which can limit its application in aqueous solutions. In addition, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has not been extensively studied for its toxicological profile, which can limit its application in preclinical studies.
Orientations Futures
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has shown promising results in various scientific research applications, and several future directions can be explored to further understand its pharmacological properties. One of the future directions is to study the structure-activity relationship of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline and its analogs to identify the key pharmacophores responsible for its pharmacological effects. Another future direction is to study the pharmacokinetics and toxicology of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline in animal models to determine its safety and efficacy for clinical trials. Moreover, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline can be further studied for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy.
Méthodes De Synthèse
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline can be synthesized through a multi-step synthetic route. The first step involves the synthesis of 2-(2-thienyl)quinoline, which is then reacted with 3,4-dihydro-1(2H)-quinolinone to obtain 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline. The purity and yield of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the major contributors to the pathogenesis of these diseases.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-thiophen-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c26-23(25-13-5-8-16-7-1-4-11-21(16)25)18-15-20(22-12-6-14-27-22)24-19-10-3-2-9-17(18)19/h1-4,6-7,9-12,14-15H,5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNOVHSGGCEKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-methoxyethyl)amino]sulfonyl}-2',6'-dimethylbiphenyl-3-carboxylic acid](/img/structure/B5400010.png)
![5-amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B5400024.png)
![2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5400028.png)
![6-bromo-3-[3-(4-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5400043.png)

![2-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5400057.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5400069.png)
![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5400075.png)
![3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5400079.png)



![N-[3-(benzylamino)propyl]nicotinamide hydrochloride](/img/structure/B5400114.png)
